PDE4D2 Catalytic Domain Binding Affinity of (S)-Zl-n-91 Enantiomer vs. (R)-Enantiomer: Co-Crystal Structure-Guided Differentiation
The (S)-enantiomer of Zl-n-91, which corresponds to the E-configuration of the exocyclic double bond in (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, exhibits IC₅₀ values of 12 nM for the PDE4D2 catalytic domain and 20 nM for PDE4B2B in cell-free enzymatic assays [1]. By contrast, the (R)-Zl-n-91 enantiomer shows weaker binding; co-crystal structures (PDB 5WH6 vs. 5WH5) reveal that (S)-Zl-n-91 forms a critical hydrogen bond with a conserved water molecule in the PDE4D2 active site pocket that (R)-Zl-n-91 cannot form due to geometric constraints [1]. This water-mediated interaction accounts for the enantiomer-dependent affinity difference and confers selectivity of several thousand-fold over other PDE family members (PDE1–PDE3, PDE5–PDE11) [1].
| Evidence Dimension | PDE4D2 catalytic domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM for PDE4D2; 20 nM for PDE4B2B [(S)-Zl-n-91 / E-enantiomer] |
| Comparator Or Baseline | (R)-Zl-n-91 enantiomer: weaker affinity (exact IC₅₀ values not publicly disclosed but structurally confirmed inability to form water-mediated H-bond with PDE4D2) |
| Quantified Difference | Approximately ≥2-fold difference in IC₅₀ between enantiomers; several thousand-fold selectivity over non-PDE4 PDE families |
| Conditions | Cell-free enzymatic assay using recombinant PDE4D2 and PDE4B2B catalytic domains; X-ray crystallography at 1.60 Å (5WH6) and 1.80 Å (5WH5) resolution |
Why This Matters
Procurement of the correct enantiomer (E-configuration) is essential for PDE4-targeted studies, as the (R)-enantiomer lacks the water-mediated binding interaction that drives potency and PDE4 family selectivity.
- [1] RCSB PDB 5WH6: Crystal structure of PDE4D2 in complex with inhibitor (S)-Zl-n-91, 1.60 Å. Released 2017-07-14; and associated publication describing IC₅₀ values of 12 nM (PDE4D2) and 20 nM (PDE4B2B) with several thousand-fold selectivity over other PDE families. View Source
